(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid is a chiral compound with significant relevance in medicinal chemistry and organic synthesis. Its molecular formula is and it has a molecular weight of approximately 200.62 g/mol. The compound is known for its potential applications in pharmaceuticals, particularly in the development of agents for treating various skin conditions.
This compound is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH). It is also categorized as an aromatic compound because of the chlorophenyl group attached to the propanoic acid backbone. The compound's CAS number is 494796-54-2, which uniquely identifies it in chemical databases.
The synthesis of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid typically involves several key steps:
The detailed reaction pathways can vary based on specific laboratory conditions and desired yields, but they generally follow established organic synthesis protocols.
The molecular structure of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid can be represented using various structural notations:
O=C(O)C(O)(C)C(C=C1)=CC=C1Cl
1S/C9H9ClO3/c1-9(13,8(11)12)6-2-4-7(10)5-3-6/h2-5,13H,1H3,(H,11,12)
CUDDZZCNPJYPBF-UHFFFAOYSA-N
The compound features a hydroxyl group (-OH) at the second carbon, contributing to its acidic properties, while the chlorophenyl group enhances its biological activity.
(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid can participate in various chemical reactions:
These reactions are critical for modifying the compound for specific applications in research and industry.
The mechanism of action for (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid primarily relates to its ability to interact with biological targets:
Further studies are required to elucidate its precise mechanisms at the molecular level.
The physical and chemical properties of (2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid include:
These properties are essential for determining suitable conditions for storage and application in laboratory settings.
(2S)-3-(4-chlorophenyl)-2-hydroxypropanoic acid has several notable applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: